2-heptyl-3-hydroxy-3H-quinolin-4-one
Overview
Description
Quorum sensing signaling molecule used to induce and study the regulation of virulence genes. Quorum sensing is a signaling system used by bacteria to coordinate activity based upon their population density. The system involves the exchange of signaling molecules among bacteria via cell receptors.
2-heptyl-3-hydroxy-4(1H)-Quinolone is a quorum-sensing signaling molecule produced by P. aeruginosa in response to increasing cell density. It increases expression of the lasB gene, which encodes the virulence factor elastase, in P. aeruginosa (EC50 = ~30 µM in a reporter cell assay). 2-heptyl-3-hydroxy-4(1H)-Quinolone (60 µM) increases secretion of the metabolite pyocyanin and the lectin PA-IL, as well as increases biofilm production in P. aeruginosa populations. It also reduces iron levels in P. aeruginosa growth media when used at a concentration of 40 µM and acts as an iron chelator in a Fe(III)-sulfate solution.
Mechanism of Action
Target of Action
The primary target of 2-heptyl-3-hydroxy-3H-quinolin-4-one, also known as 2-heptyl-3-hydroxyquinolin-4(1H)-one or ACMC-20mby7, is the quorum sensing system in bacteria . This compound functions as an intercellular signal and is a key component of the signaling system used by bacteria to coordinate activity based on their population density .
Mode of Action
The compound interacts with its targets by being involved in the exchange of signaling molecules among bacteria via cell receptors . It is a quorum sensing-regulated virulence factor used to induce and study the regulation of virulence genes .
Biochemical Pathways
The affected biochemical pathway is the quorum sensing pathway . This pathway involves the exchange of signaling molecules among bacteria, allowing them to coordinate their behavior based on population density . The downstream effects include the regulation of virulence genes, such as those involved in iron scavenging .
Result of Action
The molecular and cellular effects of the compound’s action include the induction of virulence genes and the promotion of biofilm formation . It can also reduce the iron content in the culture medium, acting as an iron chelator at a concentration of 40μM .
Action Environment
The action of this compound is influenced by environmental factors such as population density of the bacteria . The compound’s action, efficacy, and stability may also be affected by factors such as pH, temperature, and the presence of other signaling molecules.
Biochemical Analysis
Biochemical Properties
2-Heptyl-3-hydroxy-3H-quinolin-4-one can function as an intercellular signal . It is involved in the exchange of signaling molecules among bacteria via cell receptors .
Cellular Effects
The compound has been shown to have effects on various types of cells and cellular processes . It influences cell function by regulating the production of virulence factors . It also impacts cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited.
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models
Metabolic Pathways
This compound is involved in several metabolic pathways . It interacts with various enzymes and cofactors, and can affect metabolic flux or metabolite levels .
Transport and Distribution
The compound is transported and distributed within cells and tissues . It may interact with transporters or binding proteins, and can have effects on its localization or accumulation .
Subcellular Localization
It could potentially be directed to specific compartments or organelles by targeting signals or post-translational modifications .
Properties
IUPAC Name |
2-heptyl-3-hydroxy-3H-quinolin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO2/c1-2-3-4-5-6-11-14-16(19)15(18)12-9-7-8-10-13(12)17-14/h7-10,16,19H,2-6,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRNQEHWHRAZAPL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC1=NC2=CC=CC=C2C(=O)C1O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10332086 | |
Record name | 2-heptyl-3-hydroxy-3H-quinolin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10332086 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
108985-27-9 | |
Record name | 2-heptyl-3-hydroxy-3H-quinolin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10332086 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the 3-hydroxylation of 2-alkylquinolones and their N-oxides differ in Pseudomonas aeruginosa and Mycobacteroides abscessus, and what implications does this have on their interactions?
A: In P. aeruginosa, the enzyme PqsH catalyzes the 3-hydroxylation of 2-heptylquinolin-4(1H)-one (HHQ) to produce PQS, a crucial step in quorum sensing. Conversely, M. abscessus utilizes the PqsH ortholog, AqdB, to initiate the degradation of 2-alkylquinolones (AQs), including PQS, for detoxification []. This difference highlights an antagonistic relationship where P. aeruginosa uses PQS for signaling and virulence, while M. abscessus employs AqdB to neutralize these molecules []. This interplay likely influences the dynamics of these species within polymicrobial infections, such as those found in cystic fibrosis lungs.
Q2: Can Mycobacteroides abscessus degrade the N-oxide forms of 2-alkylquinolones, and if so, what are the enzymatic mechanisms involved?
A: Yes, M. abscessus can degrade the N-oxide forms of AQs, also known as 2-alkyl-4-hydroxyquinoline N-oxides (AQNOs) []. The initial step involves the 3-hydroxylation of the AQNO molecule by the enzyme AqdB. Subsequently, a dioxygenase enzyme named AqdC acts upon the hydroxylated product, leading to the breakdown of the AQNO heterocycle []. This two-step enzymatic process highlights the metabolic capability of M. abscessus in detoxifying and utilizing AQNOs, which are produced by P. aeruginosa and exhibit antibiotic properties.
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